molecular formula C25H21ClN4O2 B12053687 4-((4-Chlorophenyl)diazenyl)-N-(2-(dimethylamino)phenyl)-1-hydroxy-2-naphthamide

4-((4-Chlorophenyl)diazenyl)-N-(2-(dimethylamino)phenyl)-1-hydroxy-2-naphthamide

Cat. No.: B12053687
M. Wt: 444.9 g/mol
InChI Key: UJDHAJCLVKJAHE-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)diazenyl)-N-(2-(dimethylamino)phenyl)-1-hydroxy-2-naphthamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group, a dimethylamino group, and a naphthamide moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 4-((4-Chlorophenyl)diazenyl)-N-(2-(dimethylamino)phenyl)-1-hydroxy-2-naphthamide typically involves a multi-step process. One common synthetic route includes the diazotization of 4-chloroaniline followed by coupling with N-(2-(dimethylamino)phenyl)-1-hydroxy-2-naphthamide under controlled conditions. The reaction conditions often require acidic or basic environments, specific temperatures, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-((4-Chlorophenyl)diazenyl)-N-(2-(dimethylamino)phenyl)-1-hydroxy-2-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar compounds include other diazenyl derivatives and naphthamide-based molecules. Compared to these compounds, 4-((4-Chlorophenyl)diazenyl)-N-(2-(dimethylamino)phenyl)-1-hydroxy-2-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Examples of similar compounds are 4-((2-Chlorophenyl)diazenyl)-N-(2-(dimethylamino)phenyl)-1-hydroxy-2-naphthamide and 4-((4-Bromophenyl)diazenyl)-N-(2-(dimethylamino)phenyl)-1-hydroxy-2-naphthamide .

Properties

Molecular Formula

C25H21ClN4O2

Molecular Weight

444.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C25H21ClN4O2/c1-30(2)23-10-6-5-9-21(23)27-25(32)20-15-22(18-7-3-4-8-19(18)24(20)31)29-28-17-13-11-16(26)12-14-17/h3-15,31H,1-2H3,(H,27,32)

InChI Key

UJDHAJCLVKJAHE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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